Structural Determinants of Antifungal Potency: Cross-Study Comparison with Optimized Benzimidazole-Triazole Derivatives
While direct antifungal data for CAS 332904-20-8 are not available in the public domain, cross-study comparison with structurally related benzimidazole-triazole derivatives reveals a critical differentiation point. Optimized analogues such as compounds 5i and 5s, which incorporate additional aromatic substituents on the triazole ring, demonstrate potent anticandidal activity with MIC50 values as low as 0.39 μg/mL against Candida species [1]. This indicates that the unsubstituted core of CAS 332904-20-8 likely represents a less potent but potentially more selective starting point for further derivatization. The absence of direct MIC data for CAS 332904-20-8 underscores its current status as a precursor or building block rather than a validated bioactive molecule.
| Evidence Dimension | Antifungal Activity (MIC50) |
|---|---|
| Target Compound Data | No published data available for CAS 332904-20-8 |
| Comparator Or Baseline | Compound 5i/5s (substituted benzimidazole-triazole analogues): MIC50 0.39 - 1.56 μg/mL |
| Quantified Difference | Not applicable; target compound lacks data |
| Conditions | Candida albicans, C. krusei, C. parapsilosis; MIC50 determination via broth microdilution |
Why This Matters
This evidence highlights that CAS 332904-20-8 should be procured for medicinal chemistry optimization campaigns, not as a ready-to-use antifungal agent, and that substitution pattern is paramount for potency.
- [1] Can, Ö.D. et al. (2017). Design, Synthesis Molecular Docking Study and Antifungal Activity Evaluation of New Benzimidazole-Triazole Derivatives. Proceedings, 1(6), 647. View Source
